5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one
Overview
Description
5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by its unique structure, which includes a pyrazole ring and a triazolone moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate to form the pyrazole ring. The resulting intermediate is further reacted with hydrazine hydrate to introduce the amino group. Finally, the triazolone ring is formed through a cyclization reaction involving urea under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and the addition of catalysts to accelerate the reaction rates. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Halogenation and nitration reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration requires nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-[5-Amino-1-(4-fluorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one
- 5-[5-Amino-1-(4-bromophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one
Uniqueness
The uniqueness of 5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one lies in its specific substitution pattern on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorine atom may enhance its binding affinity to certain molecular targets compared to its fluorine or bromine analogs.
Properties
IUPAC Name |
3-[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-1,4-dihydro-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN6O/c12-6-1-3-7(4-2-6)18-9(13)8(5-14-18)10-15-11(19)17-16-10/h1-5H,13H2,(H2,15,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTJPCVILUHCEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C3=NNC(=O)N3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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